An In-Depth Technical Guide to Ethyl 4-chloro-3-fluorobenzoate (CAS No. 203573-08-4)
An In-Depth Technical Guide to Ethyl 4-chloro-3-fluorobenzoate (CAS No. 203573-08-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloro-3-fluorobenzoate is a halogenated aromatic ester that serves as a crucial building block in modern synthetic organic chemistry. Its strategic placement of chloro and fluoro substituents on the benzene ring, combined with the reactive ester functionality, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, properties that are highly sought after in drug design.[3] This guide provides a comprehensive overview of the synthesis, properties, and applications of Ethyl 4-chloro-3-fluorobenzoate, offering field-proven insights for its effective utilization in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Ethyl 4-chloro-3-fluorobenzoate is essential for its handling, reaction setup, and purification. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 203573-08-4 | [4] |
| Molecular Formula | C₉H₈ClFO₂ | [4] |
| Molecular Weight | 202.61 g/mol | [4] |
| Appearance | Colorless to light yellow liquid or solid | [5] |
| Boiling Point | ~250.9 °C at 760 mmHg (Predicted) | [2] |
| Melting Point | Not widely reported | N/A |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and dimethyl sulfoxide. | [2] |
| InChI Key | DCYPLEKPDBBLSM-UHFFFAOYSA-N | N/A |
Synthesis and Purification
The most common and industrially scalable method for the preparation of Ethyl 4-chloro-3-fluorobenzoate is the Fischer esterification of its parent carboxylic acid, 4-chloro-3-fluorobenzoic acid.[6] This acid-catalyzed reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product side.[6]
Causality Behind Experimental Choices:
-
Excess Alcohol: Using a large excess of ethanol not only acts as a reactant but also as the solvent, driving the equilibrium towards the formation of the ester according to Le Châtelier's principle.[6]
-
Strong Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
-
Reflux Conditions: The reaction is typically heated to reflux to increase the reaction rate. The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical pace.
-
Water Removal: The removal of water, a byproduct of the reaction, is another effective way to drive the equilibrium to the right. While not always necessary when using a large excess of alcohol, it can be achieved through azeotropic distillation with a suitable solvent.
Experimental Protocol: Fischer Esterification
Materials:
-
4-chloro-3-fluorobenzoic acid
-
Absolute ethanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-fluorobenzoic acid (1 equivalent).
-
Add a large excess of absolute ethanol (e.g., 10-20 equivalents), which will also serve as the solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 4-chloro-3-fluorobenzoate.
-
The crude product can be further purified by vacuum distillation to yield the pure ester.
Caption: Fischer Esterification Workflow for Ethyl 4-chloro-3-fluorobenzoate Synthesis.
Key Reactions and Mechanistic Insights
Ethyl 4-chloro-3-fluorobenzoate is a versatile intermediate that can undergo several important transformations:
-
Hydrolysis: The ester can be hydrolyzed back to the parent 4-chloro-3-fluorobenzoic acid under either acidic or basic conditions.
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the formation of a different ester.
-
Amidation: Reaction with amines can produce the corresponding amides. This is often a key step in the synthesis of biologically active molecules.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, 4-chloro-3-fluorobenzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Aromatic Substitution (SₙAr): While the ester group is deactivating, the presence of the halogen substituents allows for nucleophilic aromatic substitution reactions at the positions ortho and para to the activating ester group, although this is less common than reactions at the ester functionality itself.
Caption: Key Chemical Transformations of Ethyl 4-chloro-3-fluorobenzoate.
Applications in Research and Drug Development
Halogenated benzoic acids and their esters are prominent structural motifs in a wide range of pharmaceuticals and agrochemicals.[1] Ethyl 4-chloro-3-fluorobenzoate serves as a key precursor in the synthesis of more complex molecules with desired biological activities. The specific substitution pattern provides a unique electronic and steric profile that can be exploited in drug design to fine-tune the properties of a lead compound.
While specific, publicly available examples detailing the direct use of Ethyl 4-chloro-3-fluorobenzoate in late-stage drug candidates are often proprietary, its parent acid, 4-chloro-3-fluorobenzoic acid, is a known intermediate in the synthesis of various biologically active compounds, including potential antifungal and neuroprotective agents.[1] It is therefore highly probable that the ethyl ester is utilized in similar synthetic pathways within medicinal chemistry research and development. The ester functionality provides a convenient handle for further chemical modifications, such as amide bond formation, which is a cornerstone of many drug synthesis strategies.
Spectroscopic Data Analysis
While a publicly available, verified spectrum for Ethyl 4-chloro-3-fluorobenzoate is not readily found in common databases, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds like ethyl 4-chlorobenzoate and other substituted benzoates.[7][8][9][10]
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic ethyl group signal, consisting of a quartet around 4.4 ppm (for the -CH₂- group) and a triplet around 1.4 ppm (for the -CH₃ group). The aromatic region would display a complex multiplet pattern due to the three non-equivalent aromatic protons, influenced by both the chloro and fluoro substituents.
-
¹³C NMR: The carbon NMR spectrum would show a carbonyl carbon signal for the ester at around 165 ppm. The two carbons of the ethyl group would appear at approximately 61 ppm (-CH₂-) and 14 ppm (-CH₃-). The aromatic region would display six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the electron-withdrawing effects of the ester, chloro, and fluoro groups. The carbon attached to the fluorine atom would exhibit a large C-F coupling constant.
-
IR Spectroscopy: The infrared spectrum would be dominated by a strong carbonyl (C=O) stretching absorption for the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations around 1100-1300 cm⁻¹ and C-H stretching from the aromatic ring and the ethyl group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 202. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be observed. Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) and the carbonyl group.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 4-chloro-3-fluorobenzoate.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.
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